N-[(4-bromophenyl)methyl]-6-cyclopropylpyrimidin-4-amine
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Overview
Description
N-[(4-bromophenyl)methyl]-6-cyclopropylpyrimidin-4-amine is an organic compound that features a pyrimidine ring substituted with a cyclopropyl group and a 4-bromophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]-6-cyclopropylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial for maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)methyl]-6-cyclopropylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidines with various functional groups.
Scientific Research Applications
N-[(4-bromophenyl)methyl]-6-cyclopropylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methyl]-6-cyclopropylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor functions by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-[(4-bromophenyl)methyl]cyclopropanamine: Similar structure but lacks the pyrimidine ring.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring instead of a pyrimidine ring.
Uniqueness
N-[(4-bromophenyl)methyl]-6-cyclopropylpyrimidin-4-amine is unique due to its combination of a pyrimidine ring with a cyclopropyl group and a 4-bromophenylmethyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it valuable for targeted applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C14H14BrN3 |
---|---|
Molecular Weight |
304.18 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-6-cyclopropylpyrimidin-4-amine |
InChI |
InChI=1S/C14H14BrN3/c15-12-5-1-10(2-6-12)8-16-14-7-13(11-3-4-11)17-9-18-14/h1-2,5-7,9,11H,3-4,8H2,(H,16,17,18) |
InChI Key |
IZNNYOHKOBRABZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)NCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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